(+-)-Goitrin

描述

DL-Goitrin has been reported in Isatis tinctoria with data available.

Structure

3D Structure

属性

IUPAC Name |

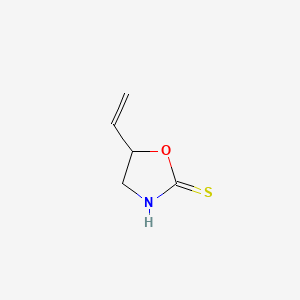

5-ethenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQVYLOFLQICCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

500-12-9 (L) | |

| Record name | DL-Goitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10274235 | |

| Record name | DL-Goitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Goitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Large prisms from ether | |

CAS No. |

13190-34-6, 13997-13-2, 500-12-9 | |

| Record name | (±)-Goitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13190-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Goitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinethione, 5-vinyl-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Goitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-vinyloxazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOITRIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8KVD7J2P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Occurrence and Analysis of (+-)-Goitrin in Cruciferous Vegetables: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Goitrin, a naturally occurring oxazolidinethione, is a compound of significant interest in the fields of nutrition, toxicology, and pharmacology. Derived from the enzymatic hydrolysis of its precursor, progoitrin (a glucosinolate), goitrin is predominantly found in cruciferous vegetables of the Brassica genus. This technical guide provides a comprehensive overview of the natural sources of (±)-goitrin, its biosynthesis, and detailed methodologies for its quantification. The information is intended to serve as a valuable resource for researchers investigating the biological activities of goitrin and for professionals involved in the development of pharmaceuticals and dietary supplements.

Quantitative Data on Goitrin and Progoitrin in Cruciferous Vegetables

The concentration of goitrin and its precursor, progoitrin, can vary significantly among different cruciferous vegetables, influenced by factors such as species, cultivar, growing conditions, and post-harvest handling. The following tables summarize the available quantitative data.

Table 1: Progoitrin Content in Various Raw Cruciferous Vegetables

| Vegetable | Species | Progoitrin Content (μmol/100g fresh weight) | Reference |

| Collards | Brassica oleracea | 83 (53-118) | [1] |

| Brussels Sprouts | Brassica oleracea | 60 (range not specified) | [1] |

| Russian Kale | Brassica napus | 176 | [2] |

| Turnip Tops | Brassica rapa | <10 | [1][2] |

| Commercial Broccoli | Brassica oleracea | <10 | [1][2] |

| Broccoli Rabe | Brassica rapa | <10 | [1][2] |

| Kale | Brassica oleracea | <10 | [1][2] |

| Chinese Cabbage | Brassica rapa | <10 | [1][2] |

Data from Felker et al., 2016.[1][2]

Table 2: Goitrin Content in Selected Raw Cruciferous Vegetables

| Vegetable | Species | Goitrin Content (ng/mL of vegetable homogenate) | Reference |

| Cabbage | Brassica oleracea | 251.50 ± 59.57 | [3] |

| Chinese Kale | Brassica oleracea | Not specified, but analyzed | [3] |

Data from Panduang et al., 2023.[3]

Biosynthesis of Goitrin

Goitrin is not synthesized directly in plants but is rather a product of the enzymatic breakdown of its glucosinolate precursor, progoitrin. The biosynthesis of progoitrin is a multi-step process that begins with the chain elongation of the amino acid methionine.

Progoitrin Biosynthetic Pathway

The biosynthesis of aliphatic glucosinolates, including progoitrin, can be divided into three main stages:

-

Chain Elongation of Methionine: The side chain of the amino acid methionine is elongated by a series of reactions involving enzymes such as branched-chain amino acid aminotransferases (BCAT), methylthioalkylmalate synthases (MAM), and isopropylmalate dehydrogenases (IPMDH).

-

Formation of the Core Glucosinolate Structure: The chain-elongated methionine derivative is then converted into the core glucosinolate structure through a series of reactions catalyzed by cytochrome P450 monooxygenases (CYP79 and CYP83), glutathione S-transferases (GSTs), a C-S lyase, a UDP-glucosyltransferase (UGT74), and a sulfotransferase (SOT).

-

Side-Chain Modification: The final step in the biosynthesis of progoitrin involves the hydroxylation of the butenyl side chain, a reaction catalyzed by a 2-oxoglutarate-dependent dioxygenase.

The following diagram illustrates the key steps in the biosynthesis of progoitrin.

Experimental Protocols

Accurate quantification of goitrin in cruciferous vegetables is crucial for research and quality control. The following sections detail established methodologies for its analysis.

General Experimental Workflow

A typical workflow for the analysis of goitrin from plant material involves sample preparation, extraction, enzymatic hydrolysis of the precursor, purification, and instrumental analysis.

Method 1: Quantification of Goitrin by LC-MS/MS

This method, adapted from Panduang et al. (2023), is highly sensitive and specific for the direct quantification of goitrin.[3]

1. Sample Preparation:

-

Homogenize fresh or frozen vegetable samples.

-

Freeze-dry the homogenate to determine the dry weight and for long-term storage.

2. Extraction:

-

Weigh approximately 0.2 g of the frozen vegetable sample into a microcentrifuge tube.

-

Add 1 mL of phosphate-buffered saline (PBS) (1:5 w/v) and vortex at high speed for 30 seconds.[3]

-

Centrifuge the samples and collect the supernatant.

3. Enzymatic Hydrolysis (Implicit in the method for goitrin measurement):

-

The endogenous myrosinase in the plant tissue is activated upon homogenization in the buffer, catalyzing the conversion of progoitrin to goitrin.

4. Liquid-Liquid Extraction:

-

Perform a twofold hexane extraction on the supernatant to isolate goitrin.

-

Combine the hexane extracts.

5. Derivatization (for enhanced detection):

-

Add 400 µL of 2 M ammonia in methanol to the combined hexane extract.

-

Incubate at room temperature on a shaker for 3 hours, followed by incubation at 4°C overnight.[3]

-

Dry the derivatized sample in a vacuum concentrator.

6. Instrumental Analysis:

-

Instrumentation: Use a high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD™ C18, 100 x 2.1 mm, 1.9 µm particle size) is suitable.[3]

-

Mobile Phase: A gradient of acetonitrile and 5 mM formic acid can be used.[3]

-

Flow Rate: A typical flow rate is 0.3 mL/min.[3]

-

Injection Volume: 5 µL.[3]

-

MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the specific precursor-to-product ion transitions of the derivatized goitrin.

7. Quantification:

-

Prepare a calibration curve using authentic this compound standards that have undergone the same derivatization process.

-

Quantify the goitrin in the samples by comparing their peak areas to the calibration curve.

Method 2: Quantification of Progoitrin by HPLC-UV

This method is a well-established procedure for the analysis of glucosinolates, including progoitrin. The quantification of progoitrin serves as an indirect measure of the potential goitrin content.

1. Sample Preparation:

-

Freeze-dry and grind the vegetable material to a fine powder.

2. Extraction and Myrosinase Inactivation:

-

Extract a known amount of the powdered sample with a hot methanol-water mixture (e.g., 70% methanol at 70°C) to simultaneously extract the glucosinolates and inactivate the endogenous myrosinase enzyme.

3. Purification by Anion Exchange Chromatography:

-

Apply the crude extract to a small column packed with an anion-exchange resin (e.g., DEAE-Sephadex A-25).

-

Wash the column with water to remove interfering compounds.

4. Desulfation:

-

Apply a purified sulfatase solution to the column and allow it to react overnight at room temperature. This enzymatic step removes the sulfate group from the glucosinolates, which is necessary for good chromatographic separation and UV detection.

-

Elute the resulting desulfoglucosinolates from the column with water.

5. Instrumental Analysis:

-

Instrumentation: Use a high-performance liquid chromatography system equipped with a UV or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile is typically employed.

-

Detection: Monitor the eluent at a wavelength of 229 nm, which is the characteristic absorbance maximum for desulfoglucosinolates.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

6. Quantification:

-

Identify the desulfo-progoitrin peak based on its retention time compared to a standard or by LC-MS analysis.

-

Quantify the concentration using a calibration curve of a known glucosinolate standard (e.g., sinigrin) and applying a relative response factor for progoitrin.

Conclusion

This technical guide provides a detailed overview of the natural sources, biosynthesis, and analytical methodologies for this compound in cruciferous vegetables. The provided quantitative data, biosynthetic pathway, and experimental protocols offer a solid foundation for researchers and professionals working with this bioactive compound. The continued investigation into the goitrin content of various cruciferous vegetables and its biological effects will further enhance our understanding of its role in human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Progoitrin to Goitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the formation of goitrin from its precursor, progoitrin. Goitrin, a naturally occurring organosulfur compound found in cruciferous vegetables, is of significant interest to the scientific community due to its potential goitrogenic activity. Understanding its formation is crucial for researchers in nutrition, toxicology, and drug development. This document details the enzymatic hydrolysis of progoitrin by myrosinase, the spontaneous cyclization of the resulting unstable isothiocyanate, and the modulatory role of the epithiospecifier protein (ESP). Furthermore, this guide furnishes detailed experimental protocols for the extraction of progoitrin, purification of myrosinase, and the analysis of the reaction products, supported by quantitative data and visual diagrams to facilitate comprehension and replication of key experiments.

Introduction

Goitrin, chemically known as (S)-5-vinyl-1,3-oxazolidine-2-thione, is a cyclic thiocarbamate derived from the glucosinolate progoitrin (2-hydroxy-3-butenyl glucosinolate)[1]. Glucosinolates are a class of secondary metabolites present in Brassicaceae plants, such as cabbage, broccoli, and rapeseed[2][3]. Upon tissue damage, these plants release the enzyme myrosinase (a thioglucoside glucohydrolase), which catalyzes the hydrolysis of glucosinolates[1]. In the case of progoitrin, this enzymatic action initiates a cascade that results in the formation of goitrin, a compound noted for its potential to interfere with thyroid hormone synthesis[4]. This guide delineates the biochemical steps of this conversion, provides quantitative insights, and offers detailed methodologies for its study.

The Biosynthetic Pathway of Goitrin from Progoitrin

The conversion of progoitrin to goitrin is a two-step process initiated by enzymatic hydrolysis followed by a spontaneous intramolecular cyclization.

Step 1: Enzymatic Hydrolysis by Myrosinase

The process begins when plant tissue is disrupted, bringing progoitrin into contact with myrosinase. Myrosinase cleaves the thioglucosidic bond in progoitrin, releasing a glucose molecule and an unstable aglycone, 2-hydroxy-3-butenyl isothiocyanate[1].

-

Enzyme: Myrosinase (Thioglucoside glucohydrolase, EC 3.2.1.147)

-

Substrate: Progoitrin (2-hydroxy-3-butenyl glucosinolate)

-

Products: Glucose and 2-hydroxy-3-butenyl isothiocyanate (unstable)

Step 2: Spontaneous Cyclization

The intermediate, 2-hydroxy-3-butenyl isothiocyanate, is inherently unstable due to the proximity of the hydroxyl group to the isothiocyanate group. This structural arrangement facilitates a rapid, spontaneous intramolecular cyclization to form the stable five-membered ring structure of goitrin[1].

-

Reactant: 2-hydroxy-3-butenyl isothiocyanate

-

Product: Goitrin ((S)-5-vinyl-1,3-oxazolidine-2-thione)

Influence of Epithiospecifier Protein (ESP)

The biosynthesis of goitrin can be diverted by the presence of the epithiospecifier protein (ESP). ESP is a non-catalytic cofactor of myrosinase that, in the presence of ferrous ions, promotes the formation of nitriles over isothiocyanates[5][6][7]. In the case of progoitrin, ESP can favor the formation of 1-cyano-2-hydroxy-3-butene, thereby reducing the yield of goitrin[8][9].

Signaling Pathway Diagram

Caption: Biosynthetic pathway of goitrin from progoitrin.

Quantitative Data

The efficiency of goitrin formation is dependent on several factors, including enzyme kinetics and reaction conditions.

Myrosinase Kinetics

While specific kinetic data for progoitrin is not extensively reported, studies on myrosinase with the common substrate sinigrin provide valuable insights. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are key parameters.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Reference |

| Sinapis alba | Sinigrin | 0.06 - 0.2 | Not specified | [10] |

| Brassica oleracea var. italica (Broccoli) | Sinigrin | 0.04 | 0.42 (mmol/min) | [11] |

| Crambe abyssinica | epi-progoitrin | Not specified | 59 (U/mg protein) | [12] |

Note: 1 Unit (U) of myrosinase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific pH and temperature.

Optimal Reaction Conditions

The activity of myrosinase is highly dependent on pH and temperature.

| Parameter | Optimal Range | Plant Source | Reference |

| pH | 6.5 - 7.0 | Brassica oleracea var. italica (Broccoli) | [13][14] |

| Temperature | 30 - 50 °C | Brassica oleracea var. italica (Broccoli) | [13][14] |

Ascorbic acid can act as a cofactor and enhance myrosinase activity[13].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of goitrin biosynthesis.

Extraction of Progoitrin from Brassica Species

This protocol is adapted from methods for glucosinolate extraction[9][15].

Materials:

-

Plant material (e.g., seeds or leaves of Brassica species)

-

70% (v/v) methanol

-

Liquid nitrogen

-

Homogenizer

-

Centrifuge

-

Freeze-dryer (optional)

-

DEAE-Sephadex A-25 resin

Procedure:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to deactivate endogenous myrosinase.

-

Lyophilize the frozen tissue (optional, for long-term storage).

-

Grind the frozen or lyophilized tissue to a fine powder.

-

Add 10 mL of pre-heated 70% methanol per gram of plant powder and vortex thoroughly.

-

Incubate at 70°C for 20 minutes to ensure complete myrosinase inactivation.

-

Centrifuge the extract at 3000 x g for 10 minutes.

-

Collect the supernatant containing the glucosinolates.

-

For purification, pass the supernatant through a DEAE-Sephadex A-25 column to bind the anionic glucosinolates.

-

Wash the column with water to remove impurities.

-

Elute the purified glucosinolates with a suitable buffer (e.g., potassium sulfate).

Isolation and Purification of Myrosinase

This protocol is a generalized procedure based on established methods[2][8][16].

Materials:

-

Plant material rich in myrosinase (e.g., broccoli florets, mustard seeds)

-

Extraction buffer (e.g., 20 mM sodium phosphate buffer, pH 6.5)

-

Ammonium sulfate

-

Dialysis tubing

-

Chromatography system (e.g., ion-exchange or affinity chromatography)

-

Centrifuge

Procedure:

-

Homogenize fresh plant material in ice-cold extraction buffer (1:3 w/v).

-

Filter the homogenate through cheesecloth to remove solid debris.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant.

-

Perform ammonium sulfate precipitation by slowly adding solid ammonium sulfate to the supernatant to a final saturation of 20-60% while stirring at 4°C.

-

Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

-

Resuspend the pellet in a minimal volume of extraction buffer.

-

Dialyze the resuspended pellet against the extraction buffer overnight at 4°C to remove excess ammonium sulfate.

-

Further purify the dialyzed sample using chromatography. For example, anion-exchange chromatography followed by gel filtration can yield highly pure myrosinase.

Myrosinase Activity Assay

This assay measures the rate of progoitrin hydrolysis by monitoring the disappearance of the substrate or the appearance of a product. A common method involves quantifying the released glucose[11][17].

Materials:

-

Purified myrosinase solution

-

Progoitrin solution of known concentration

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5)

-

Glucose oxidase/peroxidase (GOP) reagent

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and progoitrin solution.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of the myrosinase solution.

-

At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by boiling for 5 minutes.

-

To each aliquot, add the GOP reagent, which will produce a colored product in the presence of glucose.

-

Measure the absorbance of the colored product at the appropriate wavelength (e.g., 490 nm).

-

Calculate the rate of glucose formation, which is proportional to the myrosinase activity.

Analysis of Goitrin and Other Hydrolysis Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of goitrin and other hydrolysis products[4][18][19][20].

Materials:

-

Reaction mixture from the myrosinase assay

-

Dichloromethane or other suitable organic solvent for extraction

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile phase (e.g., acetonitrile-water gradient)

-

Goitrin standard of known concentration

Procedure:

-

Stop the enzymatic reaction at the desired time point.

-

Extract the hydrolysis products from the aqueous reaction mixture using an equal volume of dichloromethane.

-

Vortex vigorously and then centrifuge to separate the phases.

-

Carefully collect the organic (lower) phase containing goitrin.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Inject the sample into the HPLC system.

-

Monitor the elution of compounds at a suitable wavelength (e.g., 245 nm for goitrin).

-

Identify and quantify goitrin by comparing the retention time and peak area to that of a goitrin standard.

Experimental Workflow Diagram

Caption: General experimental workflow for studying goitrin biosynthesis.

Conclusion

The biosynthesis of goitrin from progoitrin is a well-defined pathway involving the enzymatic activity of myrosinase and a subsequent spontaneous cyclization. The yield of goitrin can be influenced by factors such as pH, temperature, and the presence of the epithiospecifier protein. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this pathway, quantify its products, and explore the factors that modulate its efficiency. A thorough understanding of this biosynthetic route is essential for accurately assessing the nutritional and toxicological implications of consuming cruciferous vegetables and for the potential development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Goitrogenic Metabolites in the Serum of Male Wistar Rat Fed Structurally Different Glucosinolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Arabidopsis Epithiospecifier Protein Promotes the Hydrolysis of Glucosinolates to Nitriles and Influences Trichoplusia ni Herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 7. mdpi.com [mdpi.com]

- 8. Sulphoraphane Affinity-Based Chromatography for the Purification of Myrosinase from Lepidium sativum Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BocODD1 and BocODD2 Regulate the Biosynthesis of Progoitrin Glucosinolate in Chinese Kale - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Making sure you're not a bot! [mostwiedzy.pl]

- 13. The activity of myrosinase from broccoli (Brassica oleracea L. cv. Italica): influence of intrinsic and extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables [mdpi.com]

- 16. Purification of Active Myrosinase from Plants by Aqueous Two-Phase Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eurachem.org [eurachem.org]

- 20. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Hijacking: A Technical Guide to the Mechanism of Action of (+-)-Goitrin on Thyroid Peroxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goitrin ((S)-5-vinyl-1,3-oxazolidine-2-thione), a naturally occurring cyclic thiocarbamate found in cruciferous vegetables, is a potent inhibitor of thyroid peroxidase (TPO). This technical guide provides an in-depth analysis of the mechanism through which (+-)-Goitrin exerts its inhibitory effects on this key enzyme in thyroid hormone biosynthesis. Through a comprehensive review of available literature, this document details the kinetic interactions, outlines the experimental protocols for assessing its activity, and visually represents the proposed molecular pathways. The primary mechanism of action is identified as suicide inactivation, a form of irreversible, mechanism-based inhibition. This guide is intended to serve as a critical resource for researchers in endocrinology, toxicology, and pharmacology, as well as for professionals engaged in the development of therapeutic agents targeting thyroid function.

Introduction

Thyroid peroxidase (TPO) is a membrane-bound, heme-containing glycoprotein that plays a pivotal role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] It catalyzes both the iodination of tyrosine residues on the thyroglobulin (Tg) protein and the subsequent coupling of these iodotyrosyl residues to form the active hormones.[1] Inhibition of TPO is a key therapeutic strategy for the management of hyperthyroidism. Goitrin, derived from the enzymatic hydrolysis of progoitrin found in plants of the Brassica genus, has long been recognized for its goitrogenic (thyroid-enlarging) properties, which stem from its potent inhibition of TPO.[2][3] Understanding the precise mechanism of this inhibition is crucial for assessing its toxicological risk and for the potential development of novel antithyroid drugs.

Mechanism of Action: Suicide Inactivation

The prevailing evidence strongly suggests that this compound acts as a suicide inhibitor (also known as a mechanism-based inactivator) of thyroid peroxidase.[4] This is a form of irreversible inhibition where the enzyme itself converts the inhibitor into a reactive species that then covalently binds to and inactivates the enzyme.[5]

The proposed mechanism for Goitrin's suicide inactivation of TPO involves the following key steps:

-

Oxidation by TPO: TPO, in its catalytically active state (Compound I, an oxoferryl porphyrin π-cation radical), oxidizes the thiocarbamide moiety of Goitrin.[6]

-

Formation of a Reactive Intermediate: This oxidation generates a highly reactive sulfenic acid intermediate of Goitrin.

-

Covalent Adduct Formation: The reactive intermediate then rapidly and irreversibly forms a covalent bond with the heme prosthetic group or a nearby amino acid residue in the active site of TPO.

-

Enzyme Inactivation: This covalent modification leads to the irreversible inactivation of the enzyme, preventing it from carrying out its normal catalytic functions of iodide oxidation and iodination of thyroglobulin.

This mechanism is consistent with the observed actions of other thioureylene antithyroid drugs, such as propylthiouracil (PTU) and methimazole (MMI).[7]

Signaling Pathway of TPO Inhibition by Goitrin

The following diagram illustrates the proposed suicide inactivation pathway of thyroid peroxidase by Goitrin.

Caption: Proposed suicide inactivation pathway of Thyroid Peroxidase by this compound.

Quantitative Data

While the qualitative mechanism of Goitrin's action on TPO is well-supported by analogy to other thiocarbamides, specific quantitative data for Goitrin itself is limited in the publicly available literature. The following tables summarize the available data for Goitrin and provide comparative data for the well-characterized TPO inhibitors, propylthiouracil (PTU) and methimazole (MMI), to offer a frame of reference.

Table 1: In Vivo Inhibition of Iodine Uptake by Goitrin

| Compound | Dose | Effect | Reference |

| This compound | 194 µmol | Inhibition of radioiodine uptake in humans | [2] |

| This compound | 77 µmol | No inhibition of radioiodine uptake in humans | [2] |

Table 2: Comparative In Vitro IC50 Values for TPO Inhibition

| Compound | IC50 (µM) | Assay | Species | Reference |

| Propylthiouracil (PTU) | 1.2 | AUR-TPO Assay | Rat | [8] |

| Methimazole (MMI) | 0.11 | AUR-TPO Assay | Rat | [8] |

| Goitrin | Data not available |

Note: The lack of a specific IC50 value for Goitrin's inhibition of TPO is a significant data gap in the current literature.

Experimental Protocols

The investigation of Goitrin's effect on TPO activity typically involves in vitro enzyme assays using purified or microsomal preparations of the enzyme. The two most common assays are the guaiacol assay and the iodination assay.

Preparation of Thyroid Microsomes

A common source of TPO for in vitro assays is a microsomal fraction prepared from thyroid glands (e.g., porcine, rat).

Protocol:

-

Excise thyroid glands and homogenize in a cold buffer (e.g., 0.25 M sucrose, 20 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Wash the microsomal pellet with buffer and resuspend in a suitable buffer for storage at -80°C.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

Guaiacol Assay for TPO Activity

This spectrophotometric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide (H₂O₂), which results in the formation of a colored product (tetraguaiacol).

Materials:

-

Thyroid microsomal preparation

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Guaiacol solution (e.g., 35 mM)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 300 µM)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the thyroid microsomes, potassium phosphate buffer, and guaiacol solution.

-

Add the various concentrations of Goitrin or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding H₂O₂ to all wells.

-

Immediately monitor the increase in absorbance at 470 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of TPO inhibition for each Goitrin concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Goitrin concentration.

Iodination Assay

This assay more directly measures the physiological function of TPO by quantifying the incorporation of iodide into a protein substrate, typically thyroglobulin or bovine serum albumin (BSA).

Materials:

-

Thyroid microsomal preparation

-

Buffer (e.g., phosphate or Tris buffer)

-

Potassium iodide (KI) solution

-

Protein substrate (e.g., thyroglobulin)

-

Radioactive iodide (e.g., ¹²⁵I) or a method for non-radioactive iodide detection

-

Hydrogen peroxide (H₂O₂) or a glucose-glucose oxidase system to generate H₂O₂

-

This compound stock solution

-

Trichloroacetic acid (TCA) for protein precipitation

Procedure:

-

Prepare a reaction mixture containing the buffer, KI (including the radioactive tracer), protein substrate, and thyroid microsomes.

-

Add various concentrations of Goitrin or a vehicle control.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an excess of a reducing agent (e.g., sodium thiosulfate).

-

Precipitate the protein by adding cold TCA.

-

Centrifuge to pellet the precipitated protein and wash the pellet to remove unincorporated iodide.

-

Quantify the amount of incorporated iodide by measuring the radioactivity of the protein pellet or using another detection method.

-

Calculate the percentage of inhibition of iodination for each Goitrin concentration and determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the inhibitory effect of Goitrin on TPO activity.

Caption: General experimental workflow for determining the IC50 of Goitrin against TPO.

Conclusion

This compound is a potent inhibitor of thyroid peroxidase, acting through a mechanism of suicide inactivation. This involves the TPO-catalyzed oxidation of Goitrin to a reactive intermediate that subsequently forms an irreversible covalent bond with the enzyme, leading to its inactivation. While the qualitative aspects of this mechanism are well-established by analogy with other thiocarbamide antithyroid agents, a significant gap exists in the literature regarding specific quantitative kinetic parameters (e.g., IC50, Km, Vmax, Ki) for Goitrin's interaction with TPO. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate these parameters and to more fully elucidate the molecular details of this important interaction. A deeper understanding of the quantitative aspects of Goitrin's TPO inhibition is essential for accurate risk assessment of dietary exposure and for the potential design of novel therapeutic agents for thyroid disorders.

References

- 1. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism-based inhibition of lactoperoxidase by thiocarbamide goitrogens. Identification of turnover and inactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suicide inhibition - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Mechanistic Computational Model for Extrapolating In vitro Thyroid Peroxidase (TPO) Inhibition Data to Predict Serum Thyroid Hormone Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Unveiling the Antithyroid and Goitrogenic Potential of (+-)-Goitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+-)-Goitrin, a naturally occurring cyclic thiocarbamate found in cruciferous vegetables, has long been recognized for its potent antithyroid and goitrogenic properties. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental evaluation of this compound, offering a valuable resource for researchers in endocrinology, toxicology, and drug development. Understanding the bioactivity of Goitrin is crucial for assessing the health implications of diets rich in certain brassica species and for exploring its potential as a pharmacological tool or lead compound.

Mechanism of Action: Inhibition of Thyroid Peroxidase

The primary mechanism underlying the antithyroid activity of this compound is the potent inhibition of thyroid peroxidase (TPO). TPO is a crucial enzyme in the synthesis of thyroid hormones, catalyzing both the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosines to form thyroxine (T4) and triiodothyronine (T3). Goitrin acts as a powerful inhibitor of this enzymatic process, thereby disrupting the production of thyroid hormones.[1] This inhibition of TPO leads to a decrease in circulating T3 and T4 levels, which in turn stimulates the pituitary gland to release more thyroid-stimulating hormone (TSH) in a compensatory effort. Chronic elevation of TSH leads to hypertrophy and hyperplasia of the thyroid follicular cells, resulting in the characteristic enlargement of the thyroid gland known as a goiter.

Quantitative Data on Antithyroid and Goitrogenic Effects

The following tables summarize the available quantitative data on the effects of this compound from in vivo and in vitro studies.

Table 1: In Vivo Effects of this compound in Rats

| Parameter | Goitrin Dose/Administration | Observation | Reference |

| Thyroid Weight | Oral administration (in diet) for 8-10 days | Significant increase in thyroid weight. | [2] |

| Radioiodine (¹³¹I) Uptake | Oral administration (in diet) for 8-10 days | Depressed radioactive iodine uptake. | [2] |

| Relative Potency | Oral administration | Propylthiouracil (PTU) is approximately 150 times more potent than goitrin. | [2] |

| Relative Potency | Parenteral administration | Propylthiouracil (PTU) is approximately 40 times more potent than goitrin. | [2] |

Table 2: Comparative In Vitro IC50 Values for Thyroid Peroxidase Inhibition

| Compound | IC50 Value (µM) | Source/Assay Conditions |

| Propylthiouracil (PTU) | ~1.2 | In vitro AUR-TPO assay with rat thyroid microsomes. |

| Methimazole (MMI) | ~0.11 | In vitro AUR-TPO assay with rat thyroid microsomes. |

Note: A specific IC50 value for this compound's inhibition of thyroid peroxidase from a peer-reviewed experimental study was not available in the reviewed literature. However, its potent inhibitory effect is well-established qualitatively.

Experimental Protocols

In Vivo Evaluation of Antithyroid and Goitrogenic Activity in Rats

This protocol is based on methodologies used to assess the effects of goitrin analogues.[2]

1. Animal Model:

-

Species: Female Sprague-Dawley rats.

-

Initial Body Weight: 190-290 g.

-

Acclimatization: House in individual cages under standard laboratory conditions for at least one week before the experiment.

2. Diet:

-

Provide a low-iodine diet (e.g., 70 µg iodine/kg) for a two-week pre-treatment period to enhance sensitivity to goitrogenic effects.

-

For the treatment period, mix the test compound (this compound) into the low-iodine diet at desired concentrations. A control group should receive the low-iodine diet without the test compound.

3. Experimental Procedure:

-

Divide the rats into control and treatment groups (n=3-4 per group).

-

Administer the goitrin-containing diet for a period of 8 to 10 days.

-

Monitor and record food consumption for each group.

-

Twenty-four hours before sacrifice, administer a tracer dose of radioactive iodine (e.g., 0.5 µCi ¹³¹I in 1.0 ml saline) via intraperitoneal (i.p.) injection.

-

At the end of the treatment period, weigh the animals and then euthanize them using an approved method (e.g., chloroform).

-

Carefully dissect the thyroid glands, remove any adhering connective tissue, and weigh them on a torsion balance. Express thyroid weight as mg per 100 g of initial body weight.

-

Digest the thyroid glands in 2M sodium hydroxide.

-

Measure the radioactivity in the digested thyroids using a gamma counter to determine the 24-hour ¹³¹I uptake.

4. Data Analysis:

-

Compare the mean thyroid weight and ¹³¹I uptake between the control and goitrin-treated groups using an appropriate statistical test (e.g., Student's t-test).

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol describes a general method for assessing TPO inhibition, which can be adapted for testing this compound.

1. Reagents and Materials:

-

Source of TPO: Porcine or bovine thyroid microsomes, or recombinant TPO.

-

Substrate: Guaiacol or Amplex® UltraRed.

-

Hydrogen peroxide (H₂O₂).

-

Buffer solution (e.g., potassium phosphate buffer).

-

Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive control: Propylthiouracil (PTU) or Methimazole (MMI).

-

96-well microplate (clear for colorimetric assays, black for fluorescent assays).

-

Microplate reader.

2. Assay Procedure (Guaiacol-based):

-

Prepare serial dilutions of this compound and the positive control.

-

In a 96-well plate, add the buffer, TPO enzyme solution, and the test compound or control.

-

Initiate the reaction by adding guaiacol and H₂O₂.

-

Measure the change in absorbance at a specific wavelength (e.g., 470 nm) over time using a microplate reader. The rate of color development is proportional to TPO activity.

3. Data Analysis:

-

Calculate the percentage of TPO inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the goitrin concentration.

-

Determine the IC50 value (the concentration of goitrin that causes 50% inhibition of TPO activity) from the dose-response curve.

Visualizations

Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by Goitrin

Caption: Thyroid hormone synthesis pathway and the inhibitory action of this compound on Thyroid Peroxidase (TPO).

Experimental Workflow for In Vivo Goitrin Study

Caption: Workflow for assessing the in vivo antithyroid and goitrogenic potential of this compound in rats.

Conclusion

This compound demonstrates significant antithyroid and goitrogenic activity primarily through the potent inhibition of thyroid peroxidase. The quantitative data, although lacking a specific IC50 value for goitrin, clearly indicates its in vivo efficacy in increasing thyroid weight and decreasing radioiodine uptake in a dose-dependent manner. The provided experimental protocols offer a robust framework for further investigation into the pharmacological and toxicological properties of this and related compounds. The visualization of the signaling pathway and experimental workflow serves to clarify the complex biological processes involved. This technical guide provides a comprehensive resource for researchers and professionals working to understand the impact of goitrogens on thyroid function and for the development of novel therapeutic agents.

References

Goitrin: A Technical Guide to its History, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goitrin, a naturally occurring cyclic thiocarbamate, has long been a subject of scientific interest due to its potent goitrogenic properties, interfering with thyroid hormone synthesis. This technical guide provides a comprehensive overview of the history of goitrin's discovery, its isolation and characterization, quantitative data on its occurrence and biological effects, and the molecular mechanisms underlying its activity. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers and professionals in the fields of natural product chemistry, toxicology, and drug development.

A Historical Perspective: The Discovery of Goitrin

The journey to understanding goitrin began with early observations of diet-induced goiter. A pivotal moment was the recognition that certain plants could induce thyroid enlargement. This timeline highlights the key milestones in the discovery and characterization of goitrin and its precursor, progoitrin.

Quantitative Data on Goitrin

Goitrin's presence and concentration vary significantly among different Brassica vegetables. Its goitrogenic potential is directly related to its concentration and the amount consumed. The following tables summarize key quantitative data related to goitrin.

Table 1: Goitrin and Progoitrin Concentrations in Various Brassica Vegetables

| Vegetable | Plant Part | Goitrin (µmol/100g fresh weight) | Progoitrin (µmol/100g fresh weight) | Reference |

| Brussels Sprouts | Buds | 13.0 | - | [1] |

| Cabbage (Green) | Leaves | 0.7 - 2.9 | 15.0 | [2] |

| Collard Greens | Leaves | 15.0 | - | [1] |

| Kale (Russian) | Leaves | 11.0 | - | [1] |

| Rutabaga | Root | High | High | [3] |

| Turnip (Yellow) | Root | High | High | [3] |

Table 2: Goitrogenic Effects of Goitrin

| Parameter | Species | Dose | Effect | Reference |

| Radioiodine Uptake | Human | 77 µmol | No inhibition | [1] |

| Radioiodine Uptake | Human | 194 µmol | Inhibition observed | [1] |

Experimental Protocols

Isolation of Goitrin from Plant Material (Method based on Astwood, 1949)

This protocol describes a likely method for the isolation of goitrin from Brassica vegetables, based on the work of Edwin B. Astwood.

Isolation of Progoitrin from Rutabaga Seed (Method based on Greer, 1956)

The isolation of the precursor, progoitrin, requires the inactivation of the myrosinase enzyme to prevent its conversion to goitrin.

-

Seed Defatting: Defat finely ground rutabaga seeds with a non-polar solvent like petroleum ether.

-

Enzyme Inactivation and Extraction: Extract the defatted seed meal with hot ethanol (approximately 70-80°C) to inactivate myrosinase and extract the glucosinolates.

-

Lead Acetate Precipitation: Treat the ethanolic extract with a solution of lead(II) acetate to precipitate impurities.

-

Removal of Excess Lead: Remove excess lead ions from the supernatant by precipitation with hydrogen sulfide or a suitable resin.

-

Anion-Exchange Chromatography: Purify the progoitrin from the resulting solution using an anion-exchange chromatography column. Elute with a salt gradient.

-

Crystallization: Concentrate the progoitrin-containing fractions and induce crystallization to obtain the purified compound.

-

Characterization: Confirm the identity and purity of progoitrin using techniques such as paper chromatography, enzymatic hydrolysis followed by analysis of the products, and spectroscopic methods.

Thyroid Peroxidase (TPO) Inhibition Assay

The goitrogenic activity of goitrin is primarily due to its inhibition of thyroid peroxidase (TPO). The following is a general protocol for a TPO inhibition assay.

-

TPO Source: Prepare a microsomal fraction from porcine or bovine thyroid glands as a source of TPO.

-

Assay Buffer: Use a suitable buffer, such as a potassium phosphate buffer (pH 7.4).

-

Substrates: The assay requires a source of iodide (e.g., potassium iodide), a hydrogen peroxide generating system (e.g., glucose and glucose oxidase), and a chromogenic substrate (e.g., guaiacol).

-

Procedure: a. In a microplate well, combine the TPO preparation, assay buffer, and various concentrations of the test compound (goitrin). b. Add the iodide solution and the chromogenic substrate. c. Initiate the reaction by adding the hydrogen peroxide generating system. d. Monitor the change in absorbance at the appropriate wavelength for the chromogenic substrate over time using a spectrophotometer.

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

Goitrin exerts its goitrogenic effect by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. TPO catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3). Goitrin is believed to act as a competitive inhibitor of TPO, likely by interacting with the heme prosthetic group at the enzyme's active site, thereby preventing the oxidation of iodide and its subsequent incorporation into thyroglobulin.

Conclusion

Goitrin remains a significant natural compound in the study of thyroid function and toxicology. Its discovery and the elucidation of its mechanism of action have provided valuable insights into the interactions between diet and endocrine health. The detailed historical context, quantitative data, and experimental protocols presented in this guide offer a solid foundation for further research into this potent goitrogen. Future studies focusing on precise quantitative inhibition kinetics and molecular modeling of the goitrin-TPO interaction will further enhance our understanding of its biological activity and potential implications for human health and drug development.

References

- 1. Thyroid peroxidase as a dual active site enzyme: Focus on biosynthesis, hormonogenesis and thyroid disorders of autoimmunity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of thyroid peroxidase by dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism for inhibition of thyroid peroxidase by leucomalachite green - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Glucosinolate Hydrolysis and the Formation of Goitrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites predominantly found in plants of the order Brassicales, which includes widely consumed vegetables like cabbage, broccoli, and Brussels sprouts.[1] These compounds are integral to the plant's defense system, often referred to as the "mustard oil bomb".[2][3] Upon tissue damage, glucosinolates are hydrolyzed by the endogenous enzyme myrosinase (EC 3.2.1.147), leading to the formation of various biologically active compounds, including isothiocyanates, thiocyanates, and nitriles.[4][5]

One of the most significant hydrolysis products from a toxicological and pharmacological perspective is goitrin. Goitrin, chemically known as (S)-5-vinyl-1,3-oxazolidine-2-thione, is formed from the precursor glucosinolate, progoitrin.[6] It is a potent goitrogen, a substance that can interfere with thyroid hormone synthesis and potentially lead to goiter (enlargement of the thyroid gland).[7][8] This interference primarily occurs through the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone biosynthesis.[9][10] This guide provides an in-depth examination of the biochemical pathway of goitrin formation, factors influencing its yield, its biological mechanism of action, and the analytical methodologies used for its study.

The Biochemical Pathway of Goitrin Formation

The formation of goitrin is a two-step process initiated by the enzymatic hydrolysis of its precursor, progoitrin, followed by a spontaneous chemical rearrangement.

Step 1: Myrosinase-Catalyzed Hydrolysis of Progoitrin

In intact plant cells, glucosinolates and myrosinase are physically separated.[2][11] Glucosinolates are typically stored in vacuoles of "S-cells," while myrosinase is located in adjacent, specialized "myrosin cells."[2][11] When the plant tissue is damaged—through herbivory, mastication, or food processing—this compartmentalization is disrupted, allowing myrosinase to come into contact with its glucosinolate substrates.[4][5]

Myrosinase, a thioglucoside glucohydrolase, catalyzes the cleavage of the β-thioglucosidic bond in the glucosinolate molecule.[2][12] In the case of progoitrin (also known as 2-hydroxy-3-butenyl glucosinolate), this hydrolysis releases a glucose molecule and forms an unstable aglycone intermediate.[6]

Step 2: Spontaneous Cyclization to Goitrin

The aglycone derived from progoitrin is an unstable isothiocyanate, specifically 2-hydroxy-3-butenyl isothiocyanate.[6] The presence of a hydroxyl group on the side chain is critical for the subsequent reaction. This hydroxyl group is positioned favorably to attack the electrophilic carbon of the isothiocyanate group, leading to a spontaneous intramolecular cyclization.[6][13] This non-enzymatic reaction forms a stable five-membered ring structure, yielding goitrin.[6]

Factors Influencing Goitrin Formation

The yield of goitrin from progoitrin can be influenced by several factors, including the presence of specific proteins and physicochemical conditions.

-

Epithiospecifier Protein (ESP): In some Brassicaceae, an additional protein known as the epithiospecifier protein (ESP) can be present.[14] ESP acts as a cofactor that alters the outcome of glucosinolate hydrolysis.[14] In the presence of ESP, the unstable aglycone is directed towards forming nitriles or epithionitriles instead of isothiocyanates, thereby reducing or preventing the formation of goitrin.[14][15]

-

Temperature: Food processing methods involving heat, such as boiling or steaming, can significantly impact goitrin formation. Heat denatures and inactivates the myrosinase enzyme.[8][16] Boiling cruciferous vegetables has been shown to destroy a high percentage of goitrogens, preventing the initial hydrolysis of progoitrin.[17]

-

pH: The pH of the medium can influence the stability and rearrangement of the aglycone intermediate, although the primary determinant for goitrin formation is the structure of the progoitrin side chain.[2]

Biological Activity and Mechanism of Action

Goitrin's primary biological effect is its anti-thyroid or goitrogenic activity. It interferes with the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)) by inhibiting thyroid peroxidase (TPO).[9][13] TPO is the key enzyme responsible for two critical steps in thyroid hormonogenesis: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form T4 and T3.[10] By inhibiting TPO, goitrin reduces the production of these hormones.[6][9] This can lead to an increase in Thyroid-Stimulating Hormone (TSH) from the pituitary gland as the body attempts to compensate, which may result in the proliferation of thyroid tissue and the formation of a goiter.[7]

Quantitative Data

The concentration of progoitrin, and consequently the potential for goitrin formation, varies significantly among different Brassica vegetables.

Table 1: Progoitrin and Goitrin Concentrations in Selected Raw Brassica Vegetables

| Vegetable | Progoitrin Content (μmol/100g fresh weight) | Goitrin Content (μmol/100g fresh weight) | Reference(s) |

|---|---|---|---|

| Brussels Sprouts | 29 - 115 | 11.0 | [15][18] |

| Cabbage (White) | High concentrations reported | Not specified | [1][19] |

| Chinese Kale | High concentrations reported | Not specified | [19] |

| Collard Greens | 36 - 114 | 13.0 | [15][18] |

| Kale (Russian, B. napus) | 30 - 131 | 12.0 | [15][18] |

| Broccoli (B. oleracea) | < 10 | < 10 | [20] |

| Rapeseed Meal | High levels can be present | Not specified |[16] |

Table 2: Biological Activity of Goitrin

| Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|

| Anti-influenza virus (H1N1) IC₅₀ | 0.19 μM | Madin-Darby canine kidney (MDCK) cells | [9] |

| Minimum dose to inhibit radioiodine uptake in humans | 194 μmol (25 mg) | Single oral administration | [15] |

| Dose with no inhibition of radioiodine uptake in humans | 77 μmol (10 mg) | Single oral administration |[15] |

Experimental Protocols

Accurate quantification of glucosinolates and their hydrolysis products is essential for research and risk assessment.

Protocol for Glucosinolate Extraction and Analysis

This method focuses on the analysis of intact glucosinolates by converting them to their desulfo-analogs for HPLC analysis.

-

Sample Preparation: Freeze-dry plant material to preserve chemical integrity and halt enzymatic activity. Grind the lyophilized tissue into a fine, homogenous powder.

-

Extraction: Weigh approximately 100 mg of powdered sample into a tube. Add 1 mL of 70% methanol pre-heated to 70°C to inactivate endogenous myrosinase.[21] Vortex thoroughly and incubate in a 70°C water bath for 30 minutes.

-

Purification: Centrifuge the extract and load the supernatant onto a mini-column prepared with an anion-exchange resin (e.g., DEAE-Sephadex A-25). Wash the column with water and then with a sodium acetate buffer.[21]

-

Desulfation: Add a purified sulfatase enzyme solution to the column and incubate overnight at room temperature. This enzyme specifically cleaves the sulfate group from the glucosinolate molecule, yielding desulfoglucosinolates.[21]

-

Elution and Analysis: Elute the desulfoglucosinolates from the column with ultrapure water. Freeze-dry the eluate and reconstitute in a known volume of water. Analyze the sample using High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and quantification against known standards.[21][22]

Protocol for Goitrin Quantification in Serum (Cyclocondensation Assay)

This assay is used to measure isothiocyanates, including goitrin, in biological fluids.[13]

-

Sample Preparation: Obtain serum samples. For deproteinization, samples can be passed through an ultra-centrifugal filter device (e.g., 3 kDa cutoff).[23]

-

Reaction: Mix the deproteinized serum with a solution of 1,2-benzenedithiol in potassium phosphate buffer. Incubate the mixture at an elevated temperature (e.g., 65°C) for a specified time. Goitrin reacts with the 1,2-benzenedithiol to form a stable, quantifiable condensation product.[13]

-

Extraction: After incubation and cooling, extract the reaction product from the aqueous phase using an organic solvent such as dichloromethane.[23]

-

Analysis: Analyze the organic extract by HPLC with a UV detector. Quantify the goitrin-derived product by comparing its peak area to a calibration curve generated with a goitrin standard.[13]

Protocol for Thyroid Peroxidase (TPO) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit TPO-catalyzed iodination.

-

Reaction Mixture: Prepare a reaction buffer (e.g., sodium phosphate buffer, pH 7.4). To the buffer, add purified TPO, a substrate for iodination (e.g., L-tyrosine or thyroglobulin), potassium iodide (KI), and the test compound (goitrin) at various concentrations.[10][24]

-

Initiation: Start the reaction by adding a dilute solution of hydrogen peroxide (H₂O₂), which is a required co-substrate for TPO.[10]

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Quantification: Stop the reaction and measure the amount of iodide incorporated into the substrate or measure the formation of iodinated products. This can be done using radiolabeled iodide (¹²⁵I) and measuring its incorporation, or by using spectrophotometric methods that detect the disappearance of reactants or the appearance of products.

-

Calculation: Calculate the percent inhibition of TPO activity at each goitrin concentration and determine the IC₅₀ value (the concentration of goitrin required to inhibit TPO activity by 50%).

Conclusion

The hydrolysis of the glucosinolate progoitrin to form goitrin is a well-defined biochemical process with significant implications for nutrition and toxicology. The reaction is dependent on the myrosinase enzyme, which is activated upon plant cell disruption. The resulting goitrin acts as a potent inhibitor of thyroid peroxidase, posing a potential risk for thyroid dysfunction, particularly in the context of iodine deficiency.[16] However, common food preparation techniques like boiling can effectively mitigate this risk by inactivating myrosinase.[17] For researchers and drug development professionals, understanding this pathway is crucial for assessing the safety of Brassica-derived foods and nutraceuticals and for exploring the pharmacological activities of glucosinolate hydrolysis products. The detailed experimental protocols provided herein offer a foundation for the accurate study and quantification of these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Myrosinase - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Goitrin - Wikipedia [en.wikipedia.org]

- 7. Are Goitrogens in Foods Harmful? [healthline.com]

- 8. Various Possible Toxicants Involved in Thyroid Dysfunction: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of thyroid peroxidase by dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Myrosinase - Creative Enzymes [creative-enzymes.com]

- 12. Studies on the mechanism of myrosinase. Investigation of the effect of glycosyl acceptors on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of Goitrogenic Metabolites in the Serum of Male Wistar Rat Fed Structurally Different Glucosinolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Arabidopsis Epithiospecifier Protein Promotes the Hydrolysis of Glucosinolates to Nitriles and Influences Trichoplusia ni Herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EXTOXNET - Goitrogens [extoxnet.orst.edu]

- 17. kresserinstitute.com [kresserinstitute.com]

- 18. researchgate.net [researchgate.net]

- 19. Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Current analytical methods for determination of glucosinolates in vegetables and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Mechanism for inhibition of thyroid peroxidase by leucomalachite green - PubMed [pubmed.ncbi.nlm.nih.gov]

Goitrin's Impact on Thyroid Function: A Technical Guide to Iodine Uptake and Hormone Synthesis Inhibition

For Immediate Release

A Comprehensive Analysis of Goitrin's Molecular Mechanism of Action on the Thyroid Gland

This technical guide provides an in-depth examination of the biochemical effects of goitrin, a naturally occurring goitrogen found in cruciferous vegetables, on thyroid physiology. Primarily targeting researchers, scientists, and professionals in drug development, this document details goitrin's inhibitory action on iodine uptake and thyroid hormone synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Executive Summary

Goitrin ((S)-5-vinyl-2-thiooxazolidone) is a potent inhibitor of thyroid peroxidase (TPO), a critical enzyme in the synthesis of thyroid hormones.[1][2] Its primary mechanism of action involves the disruption of iodine organification, the process of incorporating iodine into tyrosine residues on thyroglobulin, thereby impeding the production of thyroxine (T4) and triiodothyronine (T3).[3] This guide synthesizes the current understanding of goitrin's antithyroid properties, presenting quantitative data on its inhibitory effects and detailed methodologies for its study in both in vitro and in vivo models.

Mechanism of Action: Inhibition of Thyroid Peroxidase

The synthesis of thyroid hormones is a multi-step process critically dependent on the enzyme thyroid peroxidase (TPO). TPO catalyzes both the oxidation of iodide (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues within the thyroglobulin protein.[4] Goitrin, as a member of the thioureylene class of compounds, directly interferes with TPO activity.[3]

The inhibitory effect of goitrin on TPO is believed to be competitive in nature, where it competes with iodide for the enzyme's active site.[5] This leads to a reduction in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T3 and T4.

Impact on Iodine Uptake

Iodide is actively transported from the bloodstream into thyroid follicular cells by the sodium-iodide symporter (NIS).[6] While goitrin's primary target is TPO, its downstream effects can influence overall iodine metabolism within the thyroid gland. By inhibiting the organification of iodine, goitrin can lead to an accumulation of intracellular inorganic iodide. This can subsequently affect the concentration gradient and potentially modulate NIS activity, although direct inhibition of NIS by goitrin has not been conclusively demonstrated.

Quantitative Data Summary

The inhibitory effects of goitrin and related thioureylene compounds on thyroid function have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of Thyroid Peroxidase (TPO)

| Compound | Assay Type | IC50 | Species | Reference |

| Propylthiouracil (PTU) | Amplex UltraRed | 1.2 µM | Rat | [7] |

| Methimazole (MMI) | Amplex UltraRed | 0.11 µM | Rat | [7] |

| Quercetin | Guaiacol Oxidation | 2.4 µM | Porcine | [8] |

| Rutin | Guaiacol Oxidation | 40.6 µM | Porcine | [8] |

Note: Specific IC50 values for goitrin are not consistently reported in the literature, but its potency is considered comparable to or greater than that of PTU in some contexts.

Table 2: In Vivo Effects on Radioiodine Uptake

| Compound | Dose | Effect on Radioiodine Uptake | Species | Reference |

| Goitrin | 194 µmol | Inhibition | Human | |

| Goitrin | 77 µmol | No significant inhibition | Human | |

| Kojic Acid | ≥ 0.03% in diet | Significant decrease | Rat | [9] |

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This protocol is adapted from established methods for measuring TPO inhibition.[7][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of goitrin on TPO activity.

Materials:

-

Rat thyroid microsomes (source of TPO)

-

Amplex® UltraRed reagent

-

Hydrogen peroxide (H₂O₂)

-

Potassium phosphate buffer (200 mM, pH 7.4)

-

Goitrin (and other test compounds) dissolved in DMSO

-

96-well microplate

-

Fluorescence microplate reader (Excitation: ~545 nm, Emission: ~590 nm)

Procedure:

-

Prepare serial dilutions of goitrin in DMSO.

-

In a 96-well plate, add 25 µL of the appropriate goitrin dilution or DMSO (vehicle control).

-

Add 50 µL of the TPO working solution (thyroid microsomes diluted in potassium phosphate buffer) to each well.

-

Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 25 µL of a reaction mixture containing 25 µM Amplex® UltraRed and 300 µM H₂O₂ in potassium phosphate buffer.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each goitrin concentration relative to the vehicle control and determine the IC50 value using appropriate software.

In Vitro Iodide Uptake Assay (Radioiodide Method)

This protocol is based on standard procedures for measuring iodide uptake in thyroid cell lines.[1][6]

Objective: To quantify the effect of goitrin on iodide uptake by thyroid follicular cells.

Materials:

-

FRTL-5 rat thyroid cell line

-

Coon's modified Ham's F-12 medium

-

Hanks' balanced salt solution (HBSS)

-

Sodium iodide (NaI)

-

Sodium perchlorate (a known NIS inhibitor, as a positive control)

-

Goitrin

-

¹²⁵I (radioactive iodine)

-

Gamma counter

Procedure:

-

Culture FRTL-5 cells in 24-well plates until confluent.

-

Wash the cells twice with HBSS.

-

Pre-incubate the cells for 30 minutes at 37°C with HBSS containing various concentrations of goitrin, sodium perchlorate, or vehicle control.

-

Initiate iodide uptake by adding HBSS containing ¹²⁵I (e.g., 0.1 µCi/mL) and the respective test compounds.

-

Incubate for 40 minutes at 37°C.

-

Terminate the uptake by aspirating the medium and washing the cells twice with ice-cold HBSS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

Determine the protein concentration of each lysate to normalize the radioactivity counts.

-

Calculate the percentage of iodide uptake inhibition for each goitrin concentration.

In Vivo Goitrogenesis Study in Rodents

This protocol outlines a general procedure for assessing the goitrogenic potential of goitrin in a rat model.[11][12]

Objective: To evaluate the effect of goitrin administration on thyroid gland weight, histology, and serum thyroid hormone levels in rats.

Materials:

-

Male Wistar rats

-

Goitrin

-

Vehicle (e.g., corn oil)

-

Apparatus for oral gavage

-

Analytical balance

-

Microtome and histology supplies (formalin, paraffin, H&E stain)

-

ELISA kits for T3, T4, and TSH measurement

Procedure:

-

Acclimatize rats for at least one week.

-

Divide rats into control and treatment groups.

-

Administer goitrin (dissolved in vehicle) or vehicle alone to the respective groups daily via oral gavage for a specified period (e.g., 28 days).

-

Monitor body weight and food consumption regularly.

-

At the end of the treatment period, collect blood samples for serum T3, T4, and TSH analysis.

-

Euthanize the animals and carefully dissect the thyroid glands.

-

Weigh the thyroid glands (absolute and relative to body weight).

-

Fix one lobe of the thyroid in 10% neutral buffered formalin for histological processing (paraffin embedding, sectioning, and H&E staining).

-

Examine the thyroid histology for changes in follicular cell height, colloid content, and overall follicular architecture.

Conclusion